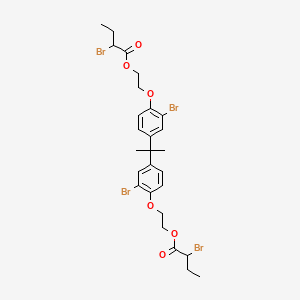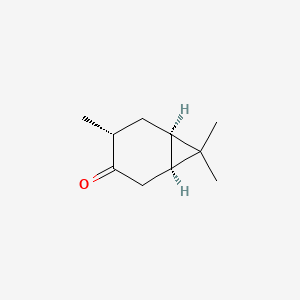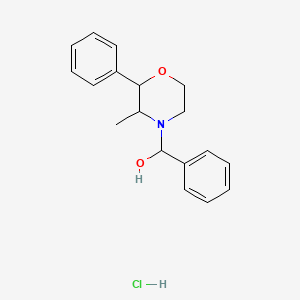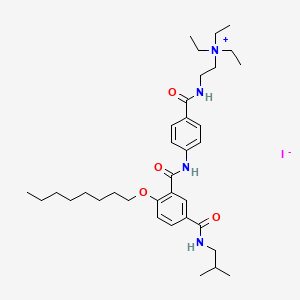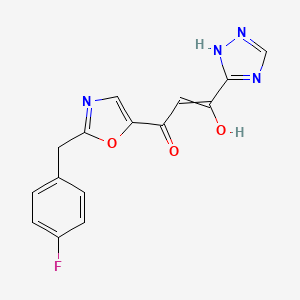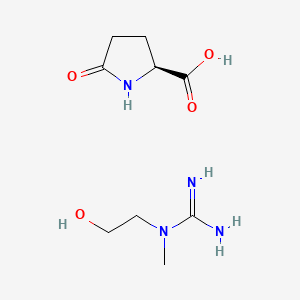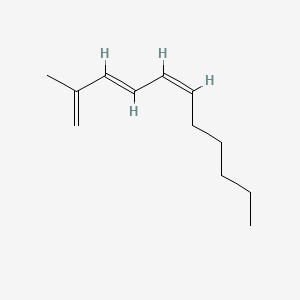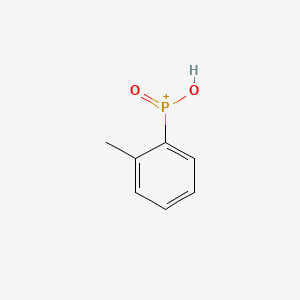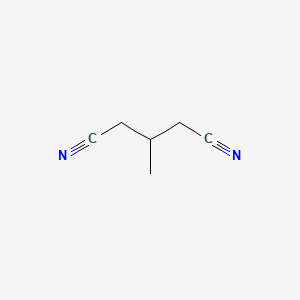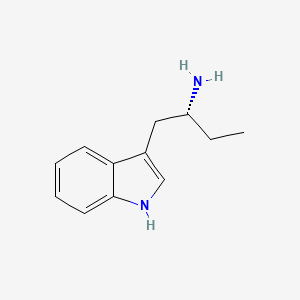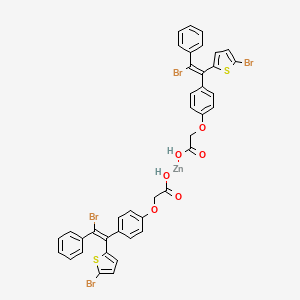
Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc is a complex organozinc compound known for its unique structural properties and potential applications in various scientific fields. This compound features a zinc ion coordinated with two acetato ligands and two phenoxy groups, each substituted with bromo-thienyl and phenylvinyl groups. The presence of multiple bromine atoms and thienyl groups contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc typically involves the following steps:
Preparation of the Ligands: The phenoxyacetate ligands are synthesized by reacting 4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenol with acetic anhydride in the presence of a base such as pyridine.
Formation of the Zinc Complex: The prepared ligands are then reacted with zinc acetate in a suitable solvent like ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol, or organolithium reagents in THF.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenoxyacetate derivatives.
Substitution: Azido, cyano, or organo-substituted phenoxyacetate derivatives.
Wissenschaftliche Forschungsanwendungen
Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organozinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its ability to impart specific chemical properties.
Wirkmechanismus
The mechanism of action of Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s bromo-thienyl and phenylvinyl groups enable it to bind to specific sites on these targets, modulating their activity. The zinc ion plays a crucial role in stabilizing the complex and facilitating its interactions with biological molecules. Pathways involved may include inhibition of oxidative stress pathways and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)cadmium
- Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)copper
- Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)nickel
Uniqueness
Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc stands out due to its specific coordination environment and the presence of multiple bromine atoms, which confer unique reactivity and stability. Compared to its cadmium, copper, and nickel analogs, the zinc complex is often preferred for its lower toxicity and higher biocompatibility, making it more suitable for biological and medical applications.
Eigenschaften
CAS-Nummer |
93919-40-5 |
|---|---|
Molekularformel |
C40H28Br4O6S2Zn |
Molekulargewicht |
1053.8 g/mol |
IUPAC-Name |
2-[4-[(E)-2-bromo-1-(5-bromothiophen-2-yl)-2-phenylethenyl]phenoxy]acetic acid;zinc |
InChI |
InChI=1S/2C20H14Br2O3S.Zn/c2*21-17-11-10-16(26-17)19(20(22)14-4-2-1-3-5-14)13-6-8-15(9-7-13)25-12-18(23)24;/h2*1-11H,12H2,(H,23,24);/b2*20-19+; |
InChI-Schlüssel |
NDQJJAVRWVRWRH-FFRZOONGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=C(S2)Br)/C3=CC=C(C=C3)OCC(=O)O)/Br.C1=CC=C(C=C1)/C(=C(\C2=CC=C(S2)Br)/C3=CC=C(C=C3)OCC(=O)O)/Br.[Zn] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(S3)Br)Br.C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(S3)Br)Br.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


